molecular formula C18H15NO3 B093419 1H-indol-3-yl[3-(4-methoxyphenyl)oxiran-2-yl]methanone CAS No. 15849-58-8

1H-indol-3-yl[3-(4-methoxyphenyl)oxiran-2-yl]methanone

Cat. No.: B093419
CAS No.: 15849-58-8
M. Wt: 293.3 g/mol
InChI Key: XZMVEPJDUNOSJR-UHFFFAOYSA-N
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Description

1H-indol-3-yl[3-(4-methoxyphenyl)oxiran-2-yl]methanone is a complex organic compound that features an indole core, a methoxyphenyl group, and an oxirane ringThe indole nucleus is known for its presence in many bioactive molecules, contributing to the compound’s potential biological activities .

Preparation Methods

The synthesis of 1H-indol-3-yl[3-(4-methoxyphenyl)oxiran-2-yl]methanone typically involves multi-step organic reactionsThe reaction conditions often involve the use of catalysts, solvents, and specific temperature controls to ensure the desired product yield and purity .

Industrial production methods for this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods aim to optimize the reaction conditions, reduce production costs, and ensure consistent product quality .

Chemical Reactions Analysis

1H-indol-3-yl[3-(4-methoxyphenyl)oxiran-2-yl]methanone undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and controlled temperatures (e.g., reflux conditions). The major products formed from these reactions depend on the specific reagents and conditions used but often include various functionalized derivatives of the original compound .

Scientific Research Applications

1H-indol-3-yl[3-(4-methoxyphenyl)oxiran-2-yl]methanone has several scientific research applications:

Mechanism of Action

The mechanism of action of 1H-indol-3-yl[3-(4-methoxyphenyl)oxiran-2-yl]methanone involves its interaction with specific molecular targets and pathways. The indole nucleus can bind to various receptors and enzymes, modulating their activity. The oxirane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that interact with biological molecules. These interactions can result in various biological effects, such as inhibition of cell proliferation or induction of apoptosis .

Comparison with Similar Compounds

1H-indol-3-yl[3-(4-methoxyphenyl)oxiran-2-yl]methanone can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

1H-indol-3-yl-[3-(4-methoxyphenyl)oxiran-2-yl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15NO3/c1-21-12-8-6-11(7-9-12)17-18(22-17)16(20)14-10-19-15-5-3-2-4-13(14)15/h2-10,17-19H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZMVEPJDUNOSJR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2C(O2)C(=O)C3=CNC4=CC=CC=C43
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70402916
Record name 1H-indol-3-yl[3-(4-methoxyphenyl)oxiran-2-yl]methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70402916
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

293.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15849-58-8
Record name 1H-indol-3-yl[3-(4-methoxyphenyl)oxiran-2-yl]methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70402916
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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